molecular formula C17H18FN3S B2755049 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide CAS No. 356575-57-0

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide

Cat. No. B2755049
M. Wt: 315.41
InChI Key: RJVAANAHHXMNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a fluorophenyl group, which suggests that it might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would likely be complex due to the presence of multiple functional groups . The piperazine ring could potentially adopt a chair conformation, and the relative positions of the fluorophenyl and phenyl groups could significantly influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would likely be influenced by the presence of the piperazine ring and the fluorophenyl and phenyl groups . The compound might undergo reactions such as N-alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would depend on its specific structure . Factors such as its degree of crystallinity, solubility in various solvents, and stability under different conditions would need to be determined experimentally .

Scientific Research Applications

1. Neurodegenerative Diseases Research

Specific Scientific Field:

Neuropharmacology and neurochemistry.

Summary of Application:

Researchers investigate the potential of this compound as a selective monoamine oxidase-B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters, particularly dopamine. Inhibition of MAO-B can lead to increased dopamine levels, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s disease.

Experimental Procedures:

Results:

  • T6 and T3 show high selectivity for MAO-B (selectivity indices of 120.8 and 107.4, respectively) .

Future Directions

The future research directions for “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . These studies could provide valuable information for the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAANAHHXMNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide

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